An In-depth Technical Guide to the Chemical Properties of N-Boc-L-arginine Hydrochloride Monohydrate
An In-depth Technical Guide to the Chemical Properties of N-Boc-L-arginine Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Nα-Boc-L-arginine hydrochloride monohydrate is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical development. As a cornerstone for the incorporation of arginine residues into peptide chains, a thorough understanding of its chemical and physical properties is paramount for its effective application. This guide provides a comprehensive overview of its characteristics, experimental protocols for its use, and a visual representation of its role in synthetic workflows.
Core Chemical and Physical Properties
The fundamental properties of N-Boc-L-arginine hydrochloride monohydrate are summarized below, providing a quick reference for researchers. These properties are critical for designing synthetic strategies, ensuring appropriate storage, and developing analytical methods.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₄O₄·HCl·H₂O[1][2][3] |
| Molecular Weight | 328.80 g/mol [2][4] |
| CAS Number | 35897-34-8, 114622-81-0[4][5][6][7][8] |
| Appearance | White to almost white crystalline powder[2][4][5][6][9] |
| Melting Point | >109 °C (sublimation)[5][6][8]; some sources report 176-178 °C[4] or 160 °C[9] |
| Solubility | Slightly soluble in water, methanol, and DMSO. Sparingly soluble in acetic acid.[5][6] Freely soluble in PBS (pH 7.2).[10] |
| Optical Rotation | [α]²⁰/D: -7.0° to -9.0° (c=2, H₂O)[2] |
| Stability | Stable at room temperature in a dry, dark place.[5][6] It is hygroscopic and may absorb moisture.[5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from oxidizing agents.[1][6] Recommended storage at <15°C.[2] |
Experimental Protocols
The primary application of N-Boc-L-arginine hydrochloride monohydrate is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for its incorporation into a growing peptide chain.
Protocol: Coupling of N-Boc-L-arginine hydrochloride monohydrate in Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid.
-
Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or dimethylformamide (DMF), for 30-60 minutes.
2. Boc Deprotection:
-
Remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization step using a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Wash the resin again with DCM and DMF to remove excess base and prepare for coupling.
3. Activation and Coupling of N-Boc-L-arginine hydrochloride monohydrate:
-
In a separate vessel, dissolve N-Boc-L-arginine hydrochloride monohydrate (2-4 equivalents relative to the resin substitution) in DMF.
-
Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2-4 equivalents), and an activation base like HOBt (Hydroxybenzotriazole) (2-4 equivalents).
-
Add DIEA (4-8 equivalents) to the activation mixture and stir for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.
5. Repetition for Peptide Elongation:
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid cocktail, such as a mixture of TFA, water, and scavengers (e.g., triisopropylsilane).
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the solid-phase peptide synthesis workflow utilizing N-Boc-L-arginine hydrochloride monohydrate.
Caption: Workflow for Solid-Phase Peptide Synthesis using N-Boc-L-arginine.
Safety and Handling
N-Boc-L-arginine hydrochloride monohydrate should be handled in a well-ventilated area.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][7][11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Nalpha-(tert-Butoxycarbonyl)-L-arginine Hydrochloride | 114622-81-0 | TCI AMERICA [tcichemicals.com]
- 3. Boc-L-Arginine hydrochloride monohydrate, 25 g, CAS No. 114622-81-0 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. N-BOC-L-Arginine hydrochloride price,buy N-BOC-L-Arginine hydrochloride - chemicalbook [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. N-BOC-L-Arginine hydrochloride | 35897-34-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.nl [fishersci.nl]
